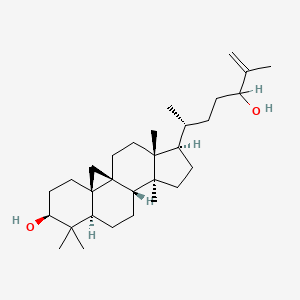
ACID YELLOW 16
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acid Yellow 16: is a synthetic azo dye widely used in various industries, particularly in textiles, paper, and leather. It is known for its vibrant yellow color and excellent dyeing properties. The compound is also referred to by its chemical name, Disodium 4,4’-[2,2’-azobis(4,1-phenyleneimino)]bis(benzenesulfonate) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Acid Yellow 16 is synthesized through a diazotization reaction followed by coupling with an aromatic compound. The process typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling: The diazonium salt is then coupled with an aromatic compound containing electron-donating groups, such as phenols or amines, to form the azo dye.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often purified through filtration, washing, and drying.
Analyse Chemischer Reaktionen
Types of Reactions: Acid Yellow 16 undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: The azo bond can be reduced to form aromatic amines.
Substitution: The sulfonate groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions or amines can react with the sulfonate groups.
Major Products:
Oxidation: Products may include sulfonated aromatic compounds.
Reduction: Aromatic amines are typically formed.
Substitution: Various substituted aromatic compounds can be produced.
Wissenschaftliche Forschungsanwendungen
Acid Yellow 16 has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and in various analytical techniques.
Biology: The dye is employed in staining biological tissues and cells for microscopic examination.
Medicine: this compound is used in diagnostic assays and as a marker in medical imaging.
Industry: It is extensively used in the textile industry for dyeing fabrics, as well as in the paper and leather industries.
Wirkmechanismus
The mechanism of action of Acid Yellow 16 involves its interaction with various molecular targets. The dye binds to specific sites on proteins, nucleic acids, and other biomolecules, altering their optical properties. This interaction is primarily driven by electrostatic and hydrophobic forces. The pathways involved include the formation of dye-biomolecule complexes, leading to changes in color and fluorescence.
Vergleich Mit ähnlichen Verbindungen
Acid Yellow 17: Similar in structure and used in similar applications.
Acid Yellow 36: Another azo dye with comparable properties.
Acid Yellow 23: Known for its use in food coloring and other applications.
Uniqueness: Acid Yellow 16 is unique due to its specific molecular structure, which imparts distinct dyeing properties and stability. Its ability to form stable complexes with various substrates makes it particularly valuable in industrial and research applications.
Eigenschaften
CAS-Nummer |
1324-96-5 |
|---|---|
Molekularformel |
C28H24O10 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




